1,4-Anhydro-D-glucitol chemical properties and structure
1,4-Anhydro-D-glucitol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 1,4-Anhydro-D-glucitol
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
1,4-Anhydro-D-glucitol, also known as 1,4-sorbitan, is a rigid, polyhydroxylated cyclic ether derived from the intramolecular dehydration of D-sorbitol. Its unique stereochemistry and constrained conformation make it a valuable chiral building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core chemical and structural properties, reactivity, synthesis, and spectroscopic characterization, offering field-proven insights for its application in research and development.
Introduction: From Commodity Sugar Alcohol to High-Value Scaffold
D-glucitol (sorbitol) is a widely available sugar alcohol produced by the reduction of glucose. While sorbitol itself has applications as a humectant and sweetener, its acid-catalyzed intramolecular dehydration yields value-added derivatives with significantly different properties. The first dehydration product, 1,4-Anhydro-D-glucitol, is a key intermediate in this chemical pathway.[1] It serves as the precursor to the more extensively studied 1,4:3,6-dianhydro-D-glucitol (isosorbide).
However, 1,4-Anhydro-D-glucitol is more than just a synthetic intermediate. Its structure, featuring a tetrahydrofuran ring fused with a dihydroxyethyl side chain, presents a compact and rigid scaffold. This inherent rigidity is highly sought after in drug design to reduce the entropic penalty upon binding to a biological target. Furthermore, its multiple hydroxyl groups provide anchor points for diverse chemical modifications, making it a versatile starting material for synthesizing complex molecules and novel polymers.[1] Its derivatives, particularly sorbitan esters, are widely used as non-ionic surfactants and emulsifiers in the pharmaceutical, cosmetic, and food industries.[2]
Chemical Structure and Stereochemistry
The defining feature of 1,4-Anhydro-D-glucitol is the intramolecular ether linkage between the C1 and C4 positions of the parent D-glucitol chain, forming a stable five-membered tetrahydrofuran ring.
Key Structural Identifiers:
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IUPAC Name: (2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
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CAS Number: 27299-12-3
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Molecular Formula: C₆H₁₂O₅
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Molecular Weight: 164.16 g/mol
The formation of the anhydro bridge locks the molecule into a specific conformation, significantly reducing its flexibility compared to the linear parent sorbitol. This results in a well-defined spatial arrangement of the remaining four hydroxyl groups. The stereochemistry, inherited from D-glucose, is crucial to its utility as a chiral building block.
Caption: Chemical structure of 1,4-Anhydro-D-glucitol.
Physicochemical Properties: A Data-Driven Overview
The physical properties of 1,4-Anhydro-D-glucitol are a direct consequence of its highly polar, polyhydroxylated structure and its crystalline solid nature. The numerous hydroxyl groups allow for extensive intermolecular hydrogen bonding, leading to a relatively high melting point and excellent water solubility.
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [3] |
| Melting Point | 112-113 °C | [1] |
| Boiling Point | 442.5 °C (at 760 mmHg) | [1] |
| Density | 1.573 g/cm³ | [1] |
| Solubility | Soluble in water, ethanol, ether | [2] |
| Storage Temperature | 2-8 °C (Refrigerator) | [1] |
Chemical Reactivity and Synthesis
Synthesis Pathway
1,4-Anhydro-D-glucitol is synthesized via the acid-catalyzed intramolecular dehydration of D-glucitol. This reaction is a classic example of nucleophilic substitution, where a hydroxyl group attacks a protonated hydroxyl group, leading to the elimination of water and subsequent ring closure.
Expert Insight: The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or acidic resins) and reaction conditions (temperature, pressure) is critical for maximizing the yield of the desired 1,4-anhydro product while minimizing the formation of other isomers (like 1,5- or 3,6-anhydro) and the subsequent dehydration to isosorbide.[4][5] Operating under vacuum helps to remove the water formed, driving the equilibrium towards the product.[4]
Caption: Acid-catalyzed synthesis of 1,4-Anhydro-D-glucitol.
Reactivity of Hydroxyl Groups
The molecule possesses four hydroxyl groups: one primary (at C6) and three secondary (at C2, C5, and C3). The relative reactivity of these groups is governed by steric hindrance and electronic effects.
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Primary Hydroxyl (C6-OH): Generally, the primary hydroxyl group is the most sterically accessible and therefore the most reactive towards bulky reagents in reactions like esterification and etherification.
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Secondary Hydroxyls (C2-OH, C3-OH, C5-OH): The reactivity of the secondary hydroxyls is more nuanced. The C5-OH on the side chain is typically more accessible than the C2-OH and C3-OH groups on the rigid furan ring. The relative orientation of the hydroxyls on the ring also influences their reactivity and ability to participate in intramolecular hydrogen bonding.
This differential reactivity is a powerful tool for synthetic chemists, enabling regioselective modifications to produce specific derivatives.
Spectroscopic Characterization: A Guide for Structural Verification
Confirming the structure of 1,4-Anhydro-D-glucitol and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize typical NMR chemical shifts. Note that exact values can vary slightly depending on the solvent, concentration, and temperature.
¹H NMR Data (in d6-DMSO)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH, CH₂ | 3.27 - 4.01 | m (complex) | - |
| OH | 4.36 | t | 5.7 |
| OH | 4.49 | d | 2.6 |
| OH | 4.80 | d | 4.2 |
| OH | 4.99 | d | 3.0 |
| Data from Preparation of Amphiphilic Sorbitan Monoethers... (2020) |
¹³C NMR Data (in D₂O)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 69.8 |
| C-2 | 82.8 |
| C-3 | 77.2 |
| C-4 | 81.3 |
| C-5 | 71.8 |
| C-6 | 64.0 |
| Data from Acid catalyzed dehydration of alditols... (1981)[2] |
Experimental Protocol: ¹H NMR Characterization
This protocol outlines a self-validating system for acquiring and confirming the identity of 1,4-Anhydro-D-glucitol.
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 1,4-Anhydro-D-glucitol sample. b. Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for polar molecules and its residual proton signal does not overlap with the sample signals. Importantly, it allows for the observation of exchangeable hydroxyl protons. c. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup & Acquisition: a. Insert the sample into the NMR spectrometer (300 MHz or higher recommended for better resolution). b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity. A good shim will result in a sharp, symmetrical solvent peak. d. Acquire a standard 1D proton spectrum. Typical parameters:
- Spectral Width: ~12 ppm
- Pulse Angle: 30-45 degrees
- Acquisition Time: ~2-3 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm. d. Integrate the peaks. The total integration of the four distinct OH peaks should be approximately equal to the total integration of the eight C-H protons (in a 4:8 or 1:2 ratio). e. Compare the observed chemical shifts, multiplicities, and coupling constants to the reference data provided in the table above. The presence of four distinct signals in the 4.3-5.0 ppm region corresponding to the hydroxyl protons is a key diagnostic feature in DMSO.
Applications in Research and Drug Development
The unique structural and chemical properties of 1,4-Anhydro-D-glucitol make it a valuable molecule in several scientific domains:
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Medicinal Chemistry: It serves as a rigid chiral scaffold for the synthesis of new chemical entities. Its defined stereochemistry can be used to control the spatial orientation of pharmacophoric groups, aiding in the design of potent and selective ligands.[1]
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Intermediate Synthesis: It is a crucial intermediate in the production of prostaglandins and their analogues, a class of biologically active lipids with therapeutic applications.
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Polymer Chemistry: As a polyol, it can be used to synthesize bio-based polyesters and polyurethanes, offering a renewable alternative to petroleum-derived monomers.
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Surfactant Technology: Esterification of the hydroxyl groups with fatty acids produces sorbitan esters (e.g., Span® series), which are widely used as non-ionic surfactants and emulsifying agents in formulations.[2]
Conclusion
1,4-Anhydro-D-glucitol represents a successful translation of a simple sugar alcohol into a stereochemically complex and synthetically versatile platform molecule. Its rigid furanoid core, coupled with the predictable reactivity of its hydroxyl groups, provides a robust foundation for applications ranging from the synthesis of life-saving pharmaceuticals to the development of sustainable materials. This guide has provided the core structural, physical, and spectroscopic data necessary for researchers to confidently identify, handle, and utilize this high-value chemical in their work.
